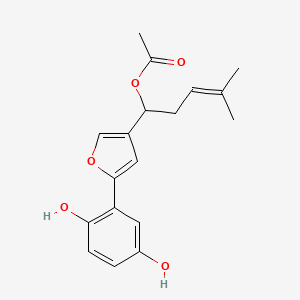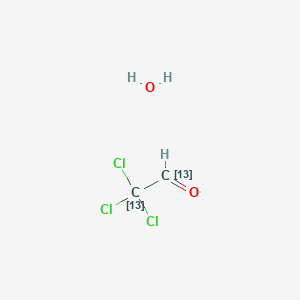
Shikonofuran A
Vue d'ensemble
Description
Synthesis Analysis
Shikonofuran A and its derivatives are subject to synthetic and biosynthetic studies aimed at understanding their complex molecular structure and enhancing their pharmacological properties. Efforts in synthetic biology and chemical synthesis focus on modifying the naphthazarin ring or side chain of shikonin to produce derivatives with stronger anticancer activity and lower toxicity. The synthesis of benzofuran derivatives, which share structural similarities with shikonofuran compounds, involves innovative strategies and methodologies, including metal-catalyzed routes, green-solvent-based approaches, and catalyst-free methods. These synthetic pathways aim to construct complex benzofuran compounds efficiently and with high yield, contributing to the development of novel pharmacological agents (Patel et al., 2024).
Applications De Recherche Scientifique
Synthèse des shikonofuranes
Le shikonofuran A est utilisé dans la synthèse d'autres shikonofuranes. Par exemple, il a été appliqué dans la synthèse totale unifiée des shikonofuranes J, D, E et C {svg_1}. Ce processus implique l'utilisation de la synthèse catalysée par Bi(III) de furanes substitués à partir d'hydroxy-oxétanyl cétones {svg_2}.
Voie de biosynthèse
Le this compound joue un rôle crucial dans la voie de biosynthèse des dérivés de la shikonine. Il est impliqué dans la voie de ramification de la biosynthèse de la shikonine vers le shikonofuran dans Arnebia euchroma {svg_3}. La découverte et la caractérisation de l'AeHGO dans cette voie de ramification ont été un développement significatif dans la compréhension de la biosynthèse du shikonofuran {svg_4}.
Propriétés anti-inflammatoires
Le this compound a montré des propriétés anti-inflammatoires potentielles. Dans une étude, des cellules ont été cultivées avec du shikonofuran E, un dérivé du this compound, et il a été observé qu'il jouait un rôle anti-inflammatoire en régulant à la baisse la production de NO induite par le LPS dans les cellules RAW 264.7 {svg_5}.
Propriétés antioxydantes
Le this compound, étant un composé de la naphtoquinone, a présenté des activités antioxydantes étendues {svg_6}. Ces propriétés antioxydantes en font un composé précieux dans le domaine de la santé et du bien-être.
Propriétés antimicrobiennes
Le this compound possède également des propriétés antimicrobiennes {svg_7}. Cela en fait un candidat potentiel pour le développement de nouveaux agents antimicrobiens.
Activités antitumorales
Le this compound a montré des activités antitumorales potentielles {svg_8}. Cela suggère qu'il pourrait être utilisé dans la recherche sur le cancer et potentiellement dans le développement de nouveaux traitements contre le cancer.
Orientations Futures
Mécanisme D'action
Target of Action
Shikonofuran A, a natural product isolated from the root of Lithospermum erythrorhizon Sieb , primarily targets the Mitogen-Activated Protein Kinases (MAPK) and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathways . These pathways play crucial roles in cellular processes such as inflammation, cell growth, and apoptosis.
Mode of Action
This compound interacts with its targets by down-regulating the MAPK and NF-κB signaling pathways . This interaction results in a reduction in the accumulation of pro-inflammatory cytokines, including tumor necrosis factor-α, interleukin-6, and interleukin-1β. It also inhibits the expression of nitric oxide synthase and cyclooxygenase-2 in lipopolysaccharide-stimulated macrophages .
Biochemical Pathways
This compound affects the MAPK and NF-κB signaling pathways . The MAPK pathway is involved in directing cellular responses to a diverse array of stimuli, such as mitogens, osmotic stress, heat shock and proinflammatory cytokines. The NF-κB pathway plays a key role in regulating the immune response to infection. Incorrect regulation of NF-κB has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development .
Pharmacokinetics
It is known that this compound is a phenolic compound , which suggests it may have good bioavailability due to the potential for hydrogen bonding
Result of Action
The molecular and cellular effects of this compound’s action include a significant reduction in the production of pro-inflammatory mediators in lipopolysaccharide-stimulated cells . This suggests that this compound has potential anti-inflammatory function.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the administration of methyl jasmonate to Arnebia euchroma suspension-cultured cells elicited distinct responses from a red shikonin-proficient cell line and a white shikonin-deficient cell line . This suggests that environmental factors such as the presence of certain chemicals can influence the action of this compound.
Propriétés
IUPAC Name |
[1-[5-(2,5-dihydroxyphenyl)furan-3-yl]-4-methylpent-3-enyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O5/c1-11(2)4-7-17(23-12(3)19)13-8-18(22-10-13)15-9-14(20)5-6-16(15)21/h4-6,8-10,17,20-21H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMZVJDUASUPZQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC(C1=COC(=C1)C2=C(C=CC(=C2)O)O)OC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Shikonofuran A and where is it found?
A1: this compound is a furylhydroquinone derivative found in the roots of Lithospermum erythrorhizon Sieb. et Zucc., a plant traditionally used in East Asian medicine. []
Q2: What is the structure of this compound?
A2: The structure of this compound was determined by comparing the spectral data of its diacetate with those of echinofuran leucoacetate. [] While the original paper does not provide a detailed molecular formula or spectroscopic data, it establishes the core structure as a furylhydroquinone with specific substituents.
Q3: Are there other shikonofuran derivatives found in Lithospermum erythrorhizon?
A3: Yes, along with this compound, four other new furylhydroquinone derivatives named Shikonofurans B, C, D, and E were also discovered in the roots of Lithospermum erythrorhizon. []
Q4: What is the biosynthetic pathway of this compound?
A4: While the specific biosynthetic pathway of this compound is not fully elucidated, research suggests it branches out from the shikonin biosynthetic pathway. The branch point appears to be the transformation from (Z)-3''-hydroxy-geranylhydroquinone to (E)-3''-oxo-geranylhydroquinone. [] Shikonofuran E, another derivative, has been isolated alongside intermediates like m-geranyl-p-hydroxybenzoic acid and geranylhydroquinone in shikonin-producing cell cultures of Lithospermum erythrorhizon. []
Q5: Is there a specific gene involved in the biosynthesis of Shikonofurans?
A5: Research suggests that a gene belonging to the cinnamyl alcohol dehydrogenase family, AeHGO, plays a role in the branching of the shikonin pathway towards shikonofuran production. AeHGO catalyzes the reversible oxidation of (Z)-3''-hydroxy-geranylhydroquinone to (E)-3''-oxo-geranylhydroquinone, a key step in shikonofuran biosynthesis. []
Q6: Has this compound been synthesized?
A6: Yes, this compound, along with Shikonofurans B, D, and E, have been synthesized using a unified total synthesis approach. This method employs Bi(III)-catalyzed dehydrative cycloisomerization of α-hydroxy oxetanyl ketones, providing rapid access to these highly substituted furans. []
Q7: What is the biological activity of this compound?
A7: While specific studies on this compound's biological activity are limited in the provided research, related shikonofurans like Shikonofuran E have shown anti-inflammatory effects by down-regulating MAPK and NF-κB signaling pathways in lipopolysaccharide-stimulated RAW264.7 macrophages. []
Q8: Are there any analytical methods for identifying and quantifying this compound?
A8: While the provided research doesn't detail specific methods for this compound, researchers have employed techniques like UHPLC-Q-Exactive Orbitrap mass spectrometry to analyze various shikonins and shikonofurans in Arnebia euchroma, a plant with similar bioactive compounds. [] Other studies utilize TLC, CC, GC-MS, ESI-MS, and NMR for analysis of Lithospermum canescens extracts, identifying compounds like shikonofuran C and D. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




